molecular formula C6H14N2O4 B8704222 tert-butylhydrazine;oxalic acid CAS No. 32154-73-7

tert-butylhydrazine;oxalic acid

Cat. No.: B8704222
CAS No.: 32154-73-7
M. Wt: 178.19 g/mol
InChI Key: INHMAQCWZSYJKZ-UHFFFAOYSA-N
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Description

tert-butylhydrazine;oxalic acid is a chemical compound with the molecular formula C6H14N2O4 It is a salt formed from tert-butylhydrazine and ethanedioic acid (oxalic acid) in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butylhydrazine ethanedioate(1:1) typically involves the reaction of tert-butylhydrazine with ethanedioic acid. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C4H10N2+C2H2O4C6H14N2O4\text{C}_4\text{H}_{10}\text{N}_2 + \text{C}_2\text{H}_2\text{O}_4 \rightarrow \text{C}_6\text{H}_{14}\text{N}_2\text{O}_4 C4​H10​N2​+C2​H2​O4​→C6​H14​N2​O4​

Industrial Production Methods

Industrial production of tert-butylhydrazine ethanedioate(1:1) may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butylhydrazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylhydrazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butylhydrazine ethanedioate(1:1) is used as a reagent for the synthesis of various hydrazine derivatives. It serves as a precursor for the preparation of heterocyclic compounds and other nitrogen-containing molecules.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its hydrazine moiety can interact with biological targets, making it useful for probing biochemical pathways.

Medicine

In medicinal chemistry, tert-butylhydrazine ethanedioate(1:1) is investigated for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.

Industry

The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butylhydrazine ethanedioate(1:1) involves its interaction with molecular targets through its hydrazine and tert-butyl groups. The hydrazine moiety can form covalent bonds with electrophilic centers, while the tert-butyl group provides steric hindrance and influences the compound’s reactivity. These interactions can modulate biochemical pathways and affect the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butylhydrazine hydrochloride
  • Tert-butylhydrazine sulfate
  • Ethylhydrazine ethanedioate

Uniqueness

tert-butylhydrazine;oxalic acid is unique due to its specific combination of tert-butyl and hydrazine functionalities. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds. Its ability to form stable salts with organic acids further distinguishes it from other hydrazine derivatives.

Properties

CAS No.

32154-73-7

Molecular Formula

C6H14N2O4

Molecular Weight

178.19 g/mol

IUPAC Name

tert-butylhydrazine;oxalic acid

InChI

InChI=1S/C4H12N2.C2H2O4/c1-4(2,3)6-5;3-1(4)2(5)6/h6H,5H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

INHMAQCWZSYJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NN.C(=O)(C(=O)O)O

Origin of Product

United States

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